Methylthiourea monohydroiodide
Description
Contextual Significance within Contemporary Chemical Research
The significance of methylthiourea monohydroiodide in modern chemical research stems from its role as a key precursor in the synthesis of nitrogen-containing compounds, particularly guanidines and various heterocycles. These structural motifs are prevalent in many biologically active molecules, making S-methylisothiouronium iodide a valuable tool in medicinal chemistry and drug discovery. lookchem.comresearchgate.net
Research has demonstrated its application in the synthesis of a range of compounds, including:
Guanidine (B92328) Derivatives: It is extensively used for the guanidinylation of primary and secondary amines. thieme-connect.comthieme-connect.com This reaction is fundamental for creating substituted guanidines, which are key components in natural products and organocatalysts. thieme-connect.com The reactions can be carried out under mild, ambient conditions, often providing quantitative yields of the desired guanidine hydroiodides. thieme-connect.com
Heterocyclic Compounds: The compound is a crucial reactant in multi-component reactions to form complex heterocyclic systems. For instance, it is used in the one-pot synthesis of 4-amino-6-aryl-2-methylthio pyrimidine-5-carbonitrile derivatives. researchgate.net It also serves as a starting material for producing 4-pyrimidone-2-thioethers through condensation with β-ketoesters. rsc.org Furthermore, its utility extends to the synthesis of substituted aminopyrimidines and 2-(arylimino)imidazolidines, which are precursors to pharmacologically relevant molecules. researchgate.netgoogle.com
Peptidomimetics: In the field of bioorganic chemistry, N-alpha-protected amino acid derived S-methyl isothiouronium derivatives are employed as key intermediates for synthesizing guanidinopeptide mimics, which are important for studying biological processes and developing new therapeutics. researchgate.net
Delineation of Research Scope and Methodological Objectives
Academic research involving this compound is primarily focused on its application in synthetic organic chemistry. The scope of this research is broad, encompassing the development of new synthetic methodologies, the construction of libraries of compounds for biological screening, and the synthesis of targeted functional molecules.
The main methodological objectives in this area include:
Development of Efficient Synthetic Protocols: A significant portion of research aims to create convenient and high-yielding methods for guanidinylation and heterocycle formation. This includes optimizing reaction conditions, such as solvent choice, and exploring one-pot procedures to improve efficiency and reduce waste. thieme-connect.comthieme-connect.comresearchgate.net For example, studies have shown that polar aprotic solvents like tetrahydrofuran (B95107) (THF) are highly effective for the guanidinylation of amines using S-methylisothiouronium iodide. thieme-connect.com
Exploration of Catalysis: Researchers are exploring the use of novel catalytic systems to enhance the reactivity and selectivity of reactions involving S-methylisothiouronium iodide. This includes the use of nanocatalysts, such as MCM-41-NH2, which can act as both a nanoreactor and a catalyst in multi-component reactions to produce pyrimidine (B1678525) derivatives under environmentally benign, solvent-free conditions. researchgate.net
Synthesis of Biologically Active Molecules: A primary goal is the application of these synthetic methods to produce compounds with potential pharmacological activity. This involves reacting S-methylisothiouronium iodide with various amines and other substrates to generate diverse molecular structures for subsequent biological evaluation. lookchem.comgoogle.com For instance, it has been used as a synthon in the preparation of histamine (B1213489) H2 receptor agonists and other medicinally relevant heterocyclic compounds. lookchem.com
Interactive Table: Research Applications of this compound
| Research Area | Application | Methodological Approach | References |
|---|---|---|---|
| Organic Synthesis | Guanidinylation of amines | Reaction with primary or secondary amines in a suitable solvent (e.g., THF) at room temperature. | thieme-connect.comthieme-connect.com |
| Medicinal Chemistry | Synthesis of pyrimidine derivatives | One-pot, three-component reaction with an aldehyde and malononitrile (B47326) using a nanocatalyst. | researchgate.net |
| Medicinal Chemistry | Synthesis of histamine H2 receptor agonists | Used as a key intermediate to construct the guanidine core of impromidine (B1671804) analogues. | lookchem.com |
| Bioorganic Chemistry | Synthesis of guanidino peptidomimetics | Employed as a key intermediate derived from N-alpha-protected amino acids. | researchgate.net |
| Heterocyclic Chemistry | Synthesis of 2-(arylimino)imidazolidines | Reaction with ethylenediamine (B42938) to form the core structure. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93856-84-9 |
|---|---|
Molecular Formula |
C2H7IN2S |
Molecular Weight |
218.06 g/mol |
IUPAC Name |
methylthiourea;hydroiodide |
InChI |
InChI=1S/C2H6N2S.HI/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
InChI Key |
BWKQVWQYYSAKHC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N.I |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of Methylthiourea Monohydroiodide
Synthetic Routes to Methylthiourea and its Precursors
The primary precursor for methylthiourea monohydroiodide is methylthiourea itself. The synthesis of methylthiourea and other alkylthioureas is well-established, with the reaction between an isothiocyanate and an amine or ammonia (B1221849) being the most common approach.
Methylthiourea Synthesis via Isothiocyanate-Ammonia Reaction
The synthesis of methylthiourea is most effectively achieved through the reaction of methyl isothiocyanate with ammonia. orgsyn.org This reaction is a specific example of the general synthesis of alkyl thioureas. orgsyn.org A detailed and reliable procedure is provided in Organic Syntheses, which involves the dropwise addition of methyl isothiocyanate to a concentrated aqueous solution of ammonium (B1175870) hydroxide. orgsyn.org The reaction can be vigorous and requires careful control of the addition rate. orgsyn.org After the initial reaction, excess ammonia is removed by heating, and the methylthiourea product is crystallized from the cooled solution. orgsyn.org Further purification can be achieved by recrystallization from anhydrous ethanol. orgsyn.org
The reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of ammonia attacks the electrophilic carbon atom of the isothiocyanate group. researchgate.net This forms a thiourea (B124793) linkage. google.com
Table 1: Synthesis of Methylthiourea
| Reactants | Solvent | Reaction Conditions | Yield | Melting Point |
| Methyl Isothiocyanate, Ammonium Hydroxide | Aqueous | Stirring, 1 hour addition, then heating | 74-81% | 119-120.5°C |
Data sourced from Organic Syntheses. orgsyn.org
Derivatization Strategies for Alkylthiourea Precursors
The synthesis of various N-substituted and N,N'-disubstituted thiourea precursors can be achieved by modifying the amine component in the reaction with an isothiocyanate. This strategy allows for the introduction of a wide range of functional groups, which can influence the properties of the resulting thiourea.
Several methods are employed for the synthesis of these derivatives:
Reaction with Primary and Secondary Amines: Instead of ammonia, primary or secondary amines can be reacted with isothiocyanates to produce N-substituted or N,N'-disubstituted thioureas. mdpi.comcdnsciencepub.com For instance, reacting methyl isothiocyanate with methylamine (B109427) yields sym-dimethylthiourea. orgsyn.org This approach is versatile and can be carried out in various solvents like dichloromethane (B109758) or tert-butanol. mdpi.com
Two-Step Synthesis from Amines and Thiophosgene (B130339): An alternative route involves reacting an amine with thiophosgene to generate an isothiocyanate intermediate, which is then reacted with another amine to form the thiourea derivative. mdpi.com
Solvent-Free and Catalyst-Free Methods: Modern synthetic approaches aim for more environmentally friendly conditions. Unsymmetrical thioureas can be synthesized by reacting dithiocarbamates with amines under solvent-free conditions. researchgate.net Another green approach involves grinding a mixture of an acid chloride, ammonium thiocyanate, and an arylamine to produce N-aryl-N'-aroyl(acyl)thioureas. asianpubs.org
Continuous-Flow Synthesis: For industrial applications, continuous-flow synthesis offers advantages in terms of scalability and control. A multicomponent flow approach reacting isocyanides with amines or amidines in the presence of an aqueous polysulfide solution has been developed for thiourea synthesis. nih.gov
Table 2: Examples of Alkylthiourea Precursor Synthesis
| Isothiocyanate | Amine | Solvent | Method | Product |
| Phenyl isothiocyanate | Various aliphatic amines | Dichloromethane | Stirring at room temperature | N-phenyl-N'-alkylthioureas |
| Benzyl isothiocyanate | Various aliphatic amines | Dichloromethane | Stirring at room temperature | N-benzyl-N'-alkylthioureas |
| Isobutyryl chloride, Ammonium thiocyanate | 1,2-diaminopropane | Acetone | Reflux | N1,N3-bis(isobutyrylcarbamothioyl) propane |
| Silicon tetraisothiocyanate | Various primary/secondary amines | - | Direct reaction | N-substituted ureas/thioureas |
Data compiled from various sources. mdpi.comcdnsciencepub.comresearchgate.netupsi.edu.my
Mechanistic Investigations of Monohydroiodide Salt Formation
The formation of this compound involves the protonation of the methylthiourea molecule by hydroiodic acid. Understanding the reaction dynamics and the subsequent crystallization is crucial for controlling the synthesis of the salt.
Reaction Dynamics with Hydroiodic Acid
Thiourea and its derivatives are basic compounds that can be protonated by strong acids. wikipedia.org The protonation of thiourea occurs at the sulfur atom, which is supported by NMR studies. wikipedia.orgcdnsciencepub.com This is due to the greater ability of the larger sulfur atom to delocalize the positive charge compared to the nitrogen atoms. The resulting cation, [HSC(NH2)2]+, is a planar species. wikipedia.org
In the case of methylthiourea, the reaction with hydroiodic acid (HI) involves the transfer of a proton from HI to the sulfur atom of the methylthiourea molecule. This results in the formation of the methylisothiouronium cation and the iodide anion.
CH₃NHC(S)NH₂ + HI → [CH₃NHC(SH)NH₂]⁺I⁻
The kinetics of this acid-base reaction are typically very fast. The equilibrium of the reaction is shifted towards the salt formation due to the strength of hydroiodic acid. The protonation of the sulfur atom is favored, leading to the formation of the S-protonated species. researchgate.net
Crystallization and Salt Formation Processes
The formation of a stable crystalline salt depends on several factors, including the solvent, temperature, and concentration. For organic hydrohalide salts, crystallization can be induced by various methods. google.comgoogleapis.com
A common method for preparing hydrohalide salts involves dissolving the free base (in this case, methylthiourea) in a suitable protic solvent and then adding the corresponding hydrohalogenic acid. google.com The salt then crystallizes out of the solution. The choice of solvent is critical, as it must dissolve the free base but have lower solubility for the resulting salt to ensure a good yield.
Alternatively, a process involving the use of trialkylsilylhalogenides can be employed for the preparation and crystallization of hydrohalides. googleapis.com This method can be advantageous as it allows for the formation of anhydrous salts.
The crystallization of organic salts can also be achieved through sublimation, where the salt is formed directly from the gas phase. rsc.org This method can be useful for obtaining highly pure crystals and for separating different polymorphic forms. Continuous crystallization techniques, such as using tubular plug flow crystallizers, offer enhanced control over crystal size and form, which is particularly important in industrial settings. frontiersin.org
Advanced Synthetic Methodologies and Reaction Optimization
Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and scalable methods for the synthesis of thioureas and their salts.
Solvent-free synthesis, or mechanochemistry, has emerged as a green alternative to traditional solvent-based methods. Grinding the reactants together can lead to high yields in shorter reaction times and avoids the use of hazardous solvents. asianpubs.org For instance, N-aryl-N'-aroyl(acyl)thioureas have been synthesized in good yields by grinding ammonium thiocyanate, a bis-functional acid chloride, and an arylamine. asianpubs.org
Continuous-flow synthesis is another advanced methodology that is well-suited for the large-scale production of thioureas. nih.gov This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. A multicomponent continuous-flow synthesis of thioureas has been developed using isocyanides, amines or amidines, and an aqueous polysulfide solution. nih.gov
Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of N-alkyl and N,N-dialkyl substituted thioureas from ammonium thiocyanate, two optimized methods have been developed: one involving the reaction in the presence of hydrochloric acid, and another involving the formation of a benzoyl isothiocyanate intermediate followed by aminolysis and hydrolysis. researchgate.net These optimized methods have been shown to provide high conversion rates and product purity, making them suitable for industrial applications. researchgate.net Furthermore, the use of catalysts, such as zinc, has been explored to facilitate the synthesis of thiourea derivatives under mild conditions. tandfonline.com
Crystallographic Elucidation and Solid State Structural Analysis
Crystal Packing Motifs and Supramolecular Self-Assembly
The arrangement of molecules in a crystal is dictated by non-covalent interactions, primarily hydrogen bonding in the case of thiourea (B124793) derivatives. These interactions lead to the formation of recognizable patterns or motifs, which can assemble into larger, complex architectures.
Dimeric and Extended Polymeric Network Architectures
Information regarding the formation of specific dimeric or polymeric networks for Methylthiourea monohydroiodide is not available. In many thiourea-based structures, molecules are known to form centrosymmetric dimers through N-H···S hydrogen bonds. These dimers can then act as building blocks for extended one-dimensional chains or two-dimensional sheets. However, without specific crystallographic data for the title compound, the presence and nature of such motifs remain undetermined.
Formation of Layered and Three-Dimensional Crystal Structures
The potential for this compound to form layered or more complex three-dimensional structures is contingent on the hydrogen bonding patterns established between the methylthiourea cation and the iodide anion, as well as cation-cation interactions. The specific geometry and connectivity that would lead to such structures are unknown without experimental data.
Co-crystallization and Adduct Formation Phenomena
Co-crystallization involves incorporating two or more different molecular components into a single crystal lattice. nih.govnsf.gov While thiourea and its derivatives are known to form co-crystals with various molecules, there are no specific studies found detailing the co-crystallization or adduct formation of this compound with other compounds. The formation of the monohydroiodide itself is a form of salt formation, a related supramolecular phenomenon. mdpi.com
Polymorphic Forms and Crystal Engineering Principles
Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs of a substance can exhibit distinct physical properties. The study of polymorphism is a key aspect of crystal engineering, which seeks to design and control the formation of solid-state structures. nih.gov There is no information in the searched literature to suggest that multiple polymorphic forms of this compound have been identified or studied.
Computational Crystallography and Structural Database Integration
Computational methods can complement experimental crystallography. However, these studies rely on existing structural data for validation. The primary resource for experimentally determined organic and metal-organic crystal structures is the Cambridge Structural Database (CSD). cam.ac.uk
Leveraging the Cambridge Structural Database (CSD)
A search for "this compound" or "N-methylthiourea hydroiodide" in the Cambridge Structural Database (CSD) did not yield a specific entry. While an entry exists for the neutral N-methylthiourea molecule (CSD refcode: METTUR, CCDC number: 958014), this does not provide the structural information for the hydroiodide salt. nih.gov The CSD is an essential tool for analyzing trends in crystal packing and hydrogen bonding, but its utility is predicated on the existence of a deposited structure. cam.ac.uk
Hirshfeld Surface Analysis for Quantifying Intermolecular Contributions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgscirp.orgrsc.org This technique partitions the crystal space into regions where the electron density of a given molecule dominates, creating a unique "Hirshfeld surface" for each molecule. mdpi.comresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto this surface, researchers can identify the specific atoms involved in close contacts, such as hydrogen bonds and van der Waals forces. scirp.orgmersin.edu.tr Red spots on a d_norm-mapped surface, for instance, highlight contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions. scirp.orgmdpi.com
For this compound, a Hirshfeld surface analysis would be crucial for understanding its supramolecular assembly. The analysis would quantify the contributions of the various expected intermolecular interactions. Given the structure—a protonated methylthiourea cation and an iodide anion—the primary interactions governing the crystal packing would likely be strong N-H···I hydrogen bonds between the thiourea's ammonium (B1175870) group and the iodide ion. Other significant contacts would include:
N-H···S hydrogen bonds
C-H···I interactions
C-H···S interactions
H···H contacts
A hypothetical Hirshfeld analysis for this compound would likely reveal a high percentage contribution from H···I contacts, confirming the importance of the primary hydrogen bonds. The table below illustrates the kind of quantitative data that such an analysis would provide, based on findings for analogous molecular crystals.
| Interaction Type | Hypothetical Contribution (%) | Description |
|---|---|---|
| H···I | 40-50 | Represents the dominant N-H···I hydrogen bonds between the cation and anion. |
| H···H | 25-35 | Ubiquitous contacts representing van der Waals forces between hydrogen atoms. |
| H···S | 10-15 | Indicates weaker hydrogen bonds or close contacts involving the sulfur atom. |
| C···H | 5-10 | Weak C-H···π or other van der Waals interactions. |
| Other | 1-5 | Includes minor contacts like C···S, N···S, etc. |
This quantitative breakdown allows for a detailed comparison between different crystal structures and provides deep insight into the forces responsible for crystal packing and stability. doi.orgrsc.org
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational motions of atoms within a molecule. For methylthiourea monohydroiodide, these techniques are crucial for identifying functional groups and understanding the changes in bonding that occur upon protonation.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
FTIR spectroscopy of N-methylthiourea (NMTU) has been studied in detail, providing a baseline for understanding the spectrum of its hydroiodide salt. capes.gov.br The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its functional groups. Upon S-methylation or protonation, significant shifts in these bands are observed. capes.gov.br
Key vibrational bands for N-methylthiourea involve contributions from N-H, C-H, C-N, and C=S stretching and bending modes. A study involving normal coordinate analysis provided detailed assignments for N-methylthiourea and its N-deuterated analogue. capes.gov.br For instance, the bands in the 3400-3100 cm⁻¹ region are assigned to N-H stretching vibrations. The C=S stretching vibration, a key indicator of the thiourea (B124793) group, is coupled with other modes and appears in the 800-700 cm⁻¹ region. capes.gov.br
In the S-methylated hydroiodide salt (S-methylisothiouronium iodide), the C=S double bond is absent. Consequently, the strong absorption band associated with the C=S stretch disappears and is replaced by bands corresponding to C-S single bond stretching at lower frequencies. Furthermore, the formation of the charged isothiouronium cation leads to changes in the N-H and C-N vibrational modes due to altered electron distribution and bond strengths. capes.gov.br
| Frequency (cm⁻¹) | Assignment (for N-methylthiourea) |
| ~3380 | ν(NH₂) asymmetric stretch |
| ~3280 | ν(NH) stretch |
| ~3160 | ν(NH₂) symmetric stretch |
| ~1625 | δ(NH₂) scissoring |
| ~1565 | ν(C-N) stretch + δ(N-H) bend |
| ~1480 | δ(C-H) bend + ν(C-N) stretch |
| ~780 | ν(C=S) stretch + δ(N-C-N) bend |
Raman Spectroscopy and Vibrational Mode Assignments
Raman spectroscopy complements FTIR by providing information on molecular vibrations that result in a change in polarizability. For molecules with low symmetry like N-methylthiourea, many vibrational modes are active in both FTIR and Raman spectroscopy. capes.gov.br
The Raman spectrum of N-methylthiourea shows strong bands for the symmetric vibrations. The C=S stretching mode is typically a strong and easily identifiable band in the Raman spectra of thioureas. capes.gov.br Assignments for the Raman spectra are achieved through correlation with infrared spectra and normal coordinate analysis. capes.gov.br The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational framework of the molecule.
| Frequency (cm⁻¹) | Assignment (for N-methylthiourea) | Raman Activity |
| ~3380 | ν(NH₂) asymmetric stretch | Weak |
| ~3160 | ν(NH₂) symmetric stretch | Medium |
| ~1625 | δ(NH₂) scissoring | Weak |
| ~1565 | ν(C-N) stretch + δ(N-H) bend | Medium |
| ~780 | ν(C=S) stretch + δ(N-C-N) bend | Strong |
| ~500 | τ(C=S) torsion + other modes | Strong |
Benchmarking Vibrational Exciton (B1674681) Models against Quantum-Chemical Calculations
In the solid state, such as a crystal of this compound, molecules are arranged in a periodic lattice. This proximity allows the vibrational modes of individual molecules to couple with their neighbors. This coupling leads to the formation of delocalized vibrational states, known as vibrational excitons. This phenomenon can cause observable changes in the vibrational spectrum, such as the splitting of a single absorption band into multiple components (a phenomenon known as Davydov splitting) and significant changes in band intensities. researchgate.net
To accurately model these effects, vibrational exciton models are employed. These models treat the crystal as an array of coupled oscillators. The parameters for this model, specifically the intermolecular coupling constants, are critical. Benchmarking these models involves a multi-step process. First, high-level quantum-chemical calculations (often using Density Functional Theory, DFT) are performed on a dimer or a small cluster of molecules from the crystal lattice. google.com These calculations determine the vibrational frequencies of the isolated molecule and the coupling energies between them.
The results from the quantum-chemical calculations are then used to parameterize the vibrational exciton model. The model is used to predict the solid-state vibrational spectrum, which is then compared against the experimentally measured FTIR or Raman spectrum of the crystal. A close match between the predicted and experimental spectra validates the model and provides deep insight into the intermolecular forces and structural organization within the crystal. google.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides information on the number and connectivity of protons in the molecule. In the protonated form, the chemical environment of the protons is different from that in the neutral N-methylthiourea molecule. For the related S-methylisothiouronium iodide, the spectrum is relatively simple. It is expected to show a singlet for the S-methyl (S-CH₃) protons and signals for the amine (NH₂) protons.
The amine protons are often broad due to quadrupole effects from the nitrogen atom and chemical exchange with the solvent. Their chemical shift is highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, the NH protons are less likely to exchange and can often be observed as distinct signals. For a similar compound, N-(4,6-dimethoxy-5-pyrimidyl)-S-methylisothiouronium iodide, the S-methyl protons appear as a singlet at 2.53 ppm, while the NH protons are observed further downfield.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| NH -CH₃ | Variable (e.g., ~7-9) | Broad Singlet | Shift and broadening are solvent dependent. |
| NH ₂ | Variable (e.g., ~7-9) | Broad Singlet | Shift and broadening are solvent dependent. |
| S-CH ₃ | ~2.5 | Singlet | For the S-methylated tautomer. |
| N-CH ₃ | ~2.9 | Singlet/Doublet | For the N-methylated form; may show coupling to NH. |
Note: Chemical shifts are approximate and based on data for related thiouronium salts and N-methylthiourea.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For N-methylthiourea, the spectrum shows two signals: one for the methyl carbon and one for the thione (C=S) carbon. The thione carbon is significantly deshielded and appears at a very high chemical shift, typically around 183 ppm.
In this compound, specifically the S-methylated tautomer (S-methylisothiouronium iodide), the carbon skeleton is different. The spectrum would show a signal for the S-methyl carbon and another for the central carbamimidothioic acid ester carbon (N-C-S). This central carbon is less deshielded than a thione carbon. Spectral data for S-methylthiouronium iodide shows the central carbon at approximately 168 ppm and the methyl carbon at around 14 ppm.
| Carbon Type | Chemical Shift (ppm) (S-methylisothiouronium iodide) | Chemical Shift (ppm) (N-methylthiourea) |
| C -S (Isothiouronium) | ~168 | - |
| C =S (Thione) | - | ~183 |
| S-C H₃ / N-C H₃ | ~14 | ~31 |
Note: Data obtained from spectral databases for the respective compounds.
Elemental Microanalysis and Stoichiometric Confirmation
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and iodine) in a purified sample. davidson.eduaccessengineeringlibrary.com This method provides a critical confirmation of the compound's empirical and molecular formula, thereby verifying its stoichiometric integrity. researchgate.net
The procedure typically involves the complete combustion of a small, precisely weighed sample of this compound. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are quantitatively measured. The amount of iodine can be determined using separate methods, such as titration. From these measurements, the percentage of each element in the original sample is calculated.
For a new compound to be considered pure, the experimentally determined ("Found") percentages must align closely with the theoretically calculated ("Calcd.") values, typically within a margin of ±0.4%. acs.org This agreement provides strong evidence that the synthesized compound has the correct molecular formula of C₂H₇IN₂S and is free from significant impurities. rsc.orggoogle.com
Table 2: Elemental Analysis Data for this compound (C₂H₇IN₂S)
| Element | Calculated (%) | Found (%) (Hypothetical) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 11.02 | 11.08 | +0.06 |
| Hydrogen (H) | 3.24 | 3.21 | -0.03 |
| Nitrogen (N) | 12.85 | 12.89 | +0.04 |
| Sulfur (S) | 14.70 | 14.65 | -0.05 |
| Iodine (I) | 58.20 | 58.11 | -0.09 |
Advanced Theoretical and Quantum Chemical Investigations
Electronic Structure Elucidation via Density Functional Theory (DFT) Methods
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For a molecule like Methylthiourea monohydroiodide, a common approach would involve the use of a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the Hartree-Fock exchange with DFT exchange and correlation.
The selection of the basis set is also crucial. A Pople-style basis set, such as 6-311++G(d,p), is often employed for organic molecules containing heteroatoms. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron density. For the iodine atom, a basis set that includes relativistic effects, such as the LANL2DZ effective core potential, would be necessary for accurate calculations.
The general procedure would involve:
Geometry Optimization: The initial step is to find the lowest energy structure of the this compound molecule. This is achieved by performing a geometry optimization calculation, where the positions of the atoms are varied until a minimum on the potential energy surface is located.
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule.
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
A DFT calculation on the optimized geometry of this compound would provide the energies of these orbitals.
Table 5.1: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and not based on actual calculations, as such data is not publicly available.)
| Orbital | Energy (eV) |
| HOMO | - |
| LUMO | - |
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This value is a crucial indicator of the molecule's chemical stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as less energy is needed for electronic transitions.
The energy gap can be calculated using the following formula: ΔE = ELUMO - EHOMO
Table 5.2: Hypothetical Energy Gap and Derived Electronic Properties of this compound (Note: The following data is illustrative and not based on actual calculations.)
| Parameter | Value | Unit |
| Energy Gap (ΔE) | - | eV |
Quantum Chemical Descriptors and Reactivity Propensities
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of this compound.
Electronegativity (χ): This is the ability of a molecule to attract electrons. It can be estimated using the energies of the HOMO and LUMO: χ = - (EHOMO + ELUMO) / 2
Global Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2
Ionization Potential (IP): According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy: IP ≈ -EHOMO
Electron Affinity (EA): Similarly, the electron affinity can be approximated as the negative of the LUMO energy: EA ≈ -ELUMO
Table 5.3: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not based on actual calculations.)
| Descriptor | Value | Unit |
| Dipole Moment (μ) | - | Debye |
| Electronegativity (χ) | - | eV |
| Global Hardness (η) | - | eV |
| Ionization Potential (IP) | - | eV |
| Electron Affinity (EA) | - | eV |
Investigation of Electron Transfer Dynamics (ΔN)
The investigation of electron transfer dynamics in molecules is crucial for understanding their reactivity and potential applications in various chemical and biological processes. For thiourea (B124793) derivatives, the presence of sulfur and nitrogen atoms provides interesting electronic properties that can influence their involvement in electron transfer reactions.
Kinetic studies on related compounds, such as bis(dimethylglyoximato)bis(thiourea)cobalt(III), have provided insights into the role of thiourea ligands in electron-transfer reactions. Research has shown that the reaction of this cobalt(III) complex with certain reducing agents can proceed through an outer-sphere mechanism. rsc.org In such a mechanism, the electron is transferred without a direct bond being formed between the reactants. This is particularly relevant for understanding how this compound might behave in redox processes, where the thiourea moiety could facilitate electron transfer without undergoing permanent chemical change.
The delocalization of electron pairs on the nitrogen atoms in thiourea derivatives also plays a role in identifying suitable sites for hydrogen bonding and influencing the electronic environment of the molecule. nih.gov This electron delocalization, which can be influenced by substituents, affects the molecule's ability to donate or accept electrons, a key aspect of its electron transfer dynamics. Theoretical calculations on thiourea derivatives often focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand their electronic behavior. The LUMO can indicate the most likely sites for nucleophilic attack, while the HOMO reveals potential sites for electrophilic substitutions. science.gov For instance, in one study on a thiourea derivative, the LUMO indicated that the nitrogen and sulfur atoms are the most nucleophilic attacking sites. science.gov
Further understanding of electron transfer can be gained by analyzing the effects of substituent groups on the electronic structure. The introduction of different groups can alter the electron density distribution across the thiourea backbone, thereby tuning its electron transfer properties.
Hybrid and Advanced Quantum Chemical Approaches
Ab initio quantum chemical methods are foundational for obtaining highly accurate theoretical predictions of molecular structures, energies, and properties without empirical parameters. These methods have been applied to various thiourea derivatives to elucidate their fundamental characteristics.
Ab initio calculations have been performed on tautomers and conformers of N-hydroxythiourea using a 6–31G* basis set to determine the minimum energy structures for its three tautomers. doi.org Such studies are crucial for understanding the relative stabilities of different isomeric forms of thiourea derivatives. For the parent thiourea molecule, ab initio molecular orbital and crystal orbital methods have been used to study the geometry of hydrogen-bonded organic crystals and to predict the relative stability of polymorphic modifications. researchgate.net
In the context of reaction mechanisms, ab initio calculations have been employed to study radical additions to double bonds, which can be a model for understanding reactivity. wayne.edu For instance, calculations on the addition of a methyl radical to ethylene (B1197577) have been carried out with 3-21G and 6-31G* basis sets at the Hartree-Fock level, with heats of reaction and barrier heights computed using Møller-Plesset perturbation theory. wayne.edu These types of calculations could be applied to this compound to predict its reactivity in similar addition reactions.
The following table presents a selection of energetic results from ab initio calculations on the thiourea monomer, which can serve as a reference for understanding the energy landscape of substituted thioureas like this compound.
| Property | Value |
| Total Energy (Hartree) | Value |
| Relative Energy (kcal/mol) | Value |
| Rotational Constants (GHz) | A: Value, B: Value, C: Value |
| Dipole Moment (Debye) | Value |
Note: Specific values would be populated from relevant literature data on thiourea derivatives.
The integration of Quantum Mechanics/Molecular Mechanics (QM/MM) approaches offers a powerful tool for studying large molecular systems where a specific region requires high-accuracy quantum mechanical treatment while the surrounding environment is described by classical molecular mechanics. This is particularly useful for studying molecules in solution or within biological systems.
In a hypothetical QM/MM study of this compound, the methylthiourea cation would be treated with a quantum mechanical method to accurately describe its electronic structure and reactivity. The hydroiodide anion and any surrounding solvent molecules would be treated with a molecular mechanics force field. This setup would allow for the investigation of solvent effects on the conformational preferences and electronic properties of the molecule.
Challenges in QM/MM simulations include the definition of the boundary between the QM and MM regions, especially when covalent bonds are cut. Various techniques, such as the link atom method, have been developed to address this issue. The accuracy of QM/MM calculations is also dependent on the quality of the force field used for the MM part and the level of theory employed for the QM region.
Machine learning (ML) is increasingly being integrated into quantum chemical workflows to accelerate electronic structure predictions and enhance the accuracy of simulations. ML models can be trained on high-fidelity quantum chemical data to predict molecular properties at a fraction of the computational cost.
For sulfur-containing organic compounds, ML approaches are being developed to understand and predict their electronic and structural properties. For example, a machine-learning-assisted design of a binary descriptor has been proposed to decipher the electronic and structural effects on sulfur reduction kinetics in Li-S batteries. researchgate.net This demonstrates the potential of ML to capture complex relationships between molecular features and reactivity in sulfur-containing systems.
ML can be used to predict various electronic structure properties, including HOMO-LUMO gaps, charge distributions, and reaction barriers. One approach involves training ML models on data from Density Functional Theory (DFT) calculations. These trained models can then be used to rapidly screen large chemical spaces or to accelerate molecular dynamics simulations by providing fast and accurate force predictions.
The general workflow for integrating ML in electronic structure prediction for a molecule like this compound would involve:
Generating a dataset of molecular conformations and their corresponding electronic properties using a high-level quantum chemical method.
Training an ML model (e.g., a neural network or a Gaussian process regression model) on this dataset.
Using the trained model to predict the electronic properties of new, unseen conformations or related molecules.
This approach could significantly speed up the exploration of the potential energy surface and the prediction of spectroscopic properties for this compound.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its relationship to its physical and chemical properties. The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org
For thiourea derivatives, conformational preferences are often dictated by a combination of steric effects, hydrogen bonding, and electronic interactions. The presence of substituents on the nitrogen atoms can significantly influence the rotational barriers around the C-N bonds. Theoretical conformational analysis using Density Functional Theory (DFT) calculations has been successfully applied to N-acylhydrazone derivatives, which share some structural similarities with substituted thioureas, to reveal preferred dihedral angles. nih.gov
NMR spectroscopy, in combination with quantum mechanics calculations, has been a powerful tool for studying the conformational properties of diindolylureas and thioureas. beilstein-journals.org These studies have shown that in solution, an anti-anti conformer is often predominant, but the presence of anions can induce a shift to a syn-syn conformation to facilitate hydrogen bonding. beilstein-journals.org
The following table summarizes the relative energies of different conformers for a generic disubstituted thiourea, as determined by quantum mechanical calculations. This provides a framework for what might be expected for this compound.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-N-C-S) |
| anti-anti | 0.0 | ~180, ~180 |
| syn-anti | Value | ~0, ~180 |
| syn-syn | Value | ~0, ~0 |
Note: Specific values would be populated from relevant literature data on appropriately substituted thiourea derivatives.
Mapping the PES involves identifying stationary points, including minima (stable conformers) and saddle points (transition states for conformational interconversion). visualizeorgchem.com This can be achieved through systematic scans of key dihedral angles or more advanced automated methods. The resulting PES provides valuable information on the flexibility of the molecule and the energy barriers between different conformations, which are crucial for understanding its dynamic behavior.
Coordination Chemistry of Methylthiourea and Its Monohydroiodide Derivatives
Ligand Characteristics and Multi-Donor Atom Identification
Thiourea (B124793) and its substituted derivatives, including methylthiourea, are recognized for their flexible coordination behavior, which is a direct consequence of their molecular structure. The presence of both "hard" and "soft" donor sites within the same molecule allows for varied bonding interactions with a range of metal ions.
Methylthiourea possesses two primary types of donor atoms: sulfur and nitrogen. The sulfur atom, part of the thiocarbonyl (C=S) group, is considered a soft donor site and typically exhibits a high affinity for soft metal ions. Coordination primarily occurs through this sulfur atom. Infrared spectroscopy studies confirm this mode of bonding, showing shifts in the C=S stretching frequency upon complexation.
The nitrogen atoms within the methylthiourea ligand are considered hard donor sites. While coordination through sulfur is more common, the nitrogen atoms can also participate in bonding, particularly when the ligand acts in a bidentate fashion. This dual-donor capability makes methylthiourea a versatile ligand in the synthesis of various metal complexes.
Methylthiourea and its derivatives can coordinate to metal ions in several ways, primarily as either a monodentate or a bidentate ligand.
Monodentate Coordination: In its most common coordination mode, methylthiourea acts as a neutral monodentate ligand, bonding to the metal center exclusively through its sulfur atom. This is often observed in reactions conducted in neutral media. Spectroscopic evidence, such as changes in the ¹³C NMR chemical shifts of the thiocarbonyl carbon, supports sulfur-only coordination.
Bidentate Coordination: Under certain conditions, such as in a basic medium, the thiourea moiety can be deprotonated, allowing it to act as an anionic bidentate ligand. In this mode, it chelates to the metal ion using both a sulfur and a nitrogen atom, forming a stable ring structure. This bidentate coordination is confirmed by the disappearance of the N-H peak in vibrational spectra.
The choice between these coordination modes is influenced by factors such as the nature of the metal ion, the substituents on the thiourea, and the specific reaction conditions, including pH.
Synthesis and Characterization of Methylthiourea-Based Metal Complexes
The synthesis of metal complexes using methylthiourea ligands is a well-established area of inorganic chemistry, yielding compounds with a variety of structural and electronic features.
The general approach for synthesizing methylthiourea-based metal complexes involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Common strategies include:
Reaction in Solution: The most straightforward method involves mixing a solution of the methylthiourea ligand with a solution of a metal salt (e.g., metal chlorides or nitrates) at room temperature or with gentle heating. Ethanol is a frequently used solvent for these reactions.
Control of Stoichiometry: The molar ratio of ligand to metal is a critical parameter that can be adjusted to control the composition and structure of the resulting complex. Ratios of 2:1 (ligand:metal) are commonly employed.
Influence of pH: The acidity or basicity of the reaction medium can dictate the coordination mode of the ligand. Reactions carried out in the presence of a base, such as triethylamine, can facilitate the deprotonation of the ligand, leading to the formation of bidentate chelate complexes. In contrast, neutral conditions typically favor monodentate coordination through the sulfur atom.
The resulting solid complexes can be isolated by filtration, washed, and dried. Characterization is then performed using a suite of analytical techniques including infrared (IR) and NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.
Metal complexes of methylthiourea adopt various coordination geometries, largely dictated by the electronic configuration and size of the central metal ion.
Tetrahedral Geometry: This geometry is frequently observed for complexes with a coordination number of four, particularly with metal ions that have a d¹⁰ electronic configuration. For example, a mercury(II) cyanide complex with N-methylthiourea features a distorted tetrahedral geometry where the mercury atom is coordinated to two sulfur atoms from the methylthiourea ligands and two carbon atoms from the cyanide ligands. Similarly, copper(I) can form a distorted tetrahedral complex with four N-methylthiourea ligands coordinated through their sulfur atoms.
Square Planar Geometry: While less common than tetrahedral or octahedral geometries for thiourea-type ligands, square planar arrangements can occur, especially with d⁸ metal ions like Pd(II) and Pt(II).
Octahedral Geometry: With a coordination number of six, octahedral geometry is a common arrangement for transition metal complexes of methylthiourea. Iron(II) has been shown to form octahedral complexes with methylthiourea, where the ligand coordinates through the sulfur atom. Magnetic moment and ligand field spectra are key tools used to confirm the octahedral structure of these complexes.
The table below summarizes the typical geometries observed for metal complexes with methylthiourea and related ligands.
| Geometry | Typical Metal Ions | Coordination Number | Example Complex |
|---|---|---|---|
| Tetrahedral | Hg(II), Cu(I) | 4 | [(N-methylthiourea)₂Hg(CN)₂] |
| Square Planar | Pd(II), Pt(II) | 4 | - |
| Octahedral | Fe(II) | 6 | [Fe(methylthiourea)₂Cl₂] |
Electronic and Magnetic Properties in Methylthiourea Coordination Compounds
The electronic and magnetic properties of methylthiourea coordination compounds are intrinsically linked to their geometric and electronic structures, providing valuable insights into the nature of the metal-ligand bonding.
Electronic Properties: The electronic spectra of these complexes, typically measured using UV-Visible spectroscopy, are characterized by both ligand-based transitions and d-d electronic transitions of the metal center. The d-d transitions are particularly informative for determining the coordination geometry of the metal ion. For instance, the position and number of absorption bands in the visible region for an Fe(II) complex can be characteristic of an octahedral ligand field, corresponding to the ⁵Eg ← ⁵T₂g transition.
Magnetic Properties: Magnetic susceptibility measurements are a powerful tool for investigating the number of unpaired electrons in a metal complex, which in turn helps to elucidate its electronic structure and geometry.
Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. The magnitude of this attraction is quantified by the magnetic moment. For example, high-spin octahedral Fe(II) complexes, which have four unpaired electrons, exhibit strong paramagnetism with magnetic moments around 5.48 Bohr Magnetons (B.M.).
Diamagnetism: Complexes where all electrons are paired are diamagnetic and are weakly repelled by a magnetic field.
The measured magnetic moment of a complex can therefore be used to distinguish between different possible geometries (e.g., high-spin octahedral vs. low-spin square planar) and to confirm the oxidation state of the central metal ion.
Application of Ligand Field Theory
Ligand Field Theory (LFT) is a theoretical framework that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure of transition metal complexes. umb.edu It provides a valuable model for understanding the d-orbital splitting that occurs when ligands coordinate to a metal ion. The interaction between the metal's d-orbitals and the electron pairs from the methylthiourea ligands removes the degeneracy of the d-orbitals, splitting them into different energy levels. The magnitude of this splitting is denoted as Δo (for octahedral complexes) or 10Dq. libretexts.orgdacollege.orgwikipedia.org
The electronic spectra (UV-Vis spectra) of methylthiourea complexes are used to determine the ligand field splitting energy (Δo) and other important parameters, such as the Racah interelectronic repulsion parameter (B) and the nephelauxetic ratio (β). dalalinstitute.comresearchgate.net The Racah parameter, B, relates to the repulsion between electrons in the d-orbitals of the complex, which is typically lower than in the free metal ion. The nephelauxetic ratio (β = B_complex / B_free ion) is a measure of the covalency of the metal-ligand bond. researchgate.net A value of β less than 1 indicates a degree of covalent character in the metal-ligand bond.
For instance, in octahedral Ni(II) complexes, three spin-allowed transitions are typically observed in the electronic spectrum, which correspond to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The energies of these transitions can be used to calculate the values of Δo and B. ias.ac.in Similarly, the electronic spectra of Co(II) complexes, which can be either octahedral or tetrahedral, provide crucial information about their geometry and the ligand field parameters. ias.ac.in
The position of a ligand in the spectrochemical series determines the magnitude of the d-orbital splitting it induces. Based on spectroscopic data from various thiourea and N-substituted thiourea complexes, methylthiourea is considered a relatively weak field ligand. nih.gov This means it typically forms high-spin complexes with first-row transition metals where the crystal field splitting energy (Δo) is smaller than the electron pairing energy.
Below is a table summarizing typical ligand field parameters for some transition metal complexes with thiourea-type ligands. It is important to note that specific values for methylthiourea are not always available in the literature, so data for closely related N-substituted thioureas are included to provide a representative overview.
| Complex | dⁿ Configuration | Geometry | Δo (10Dq) (cm⁻¹) | B (cm⁻¹) | β |
|---|---|---|---|---|---|
| [Ni(N-substituted thiourea)₂(SCN)₂] | d⁸ | Octahedral | ~9,500 - 10,500 | ~850 - 950 | ~0.82 - 0.91 |
| [Co(N-substituted thiourea)₂(SCN)₂] | d⁷ | Tetrahedral | ~4,500 - 5,000 | ~700 - 750 | ~0.62 - 0.67 |
Studies of Paramagnetic Transition-Metal Complexes
Many transition metal complexes of methylthiourea are paramagnetic, which means they possess unpaired electrons and are consequently attracted to a magnetic field. redalyc.orgfizika.si The study of the magnetic properties of these complexes, primarily through magnetic susceptibility measurements, provides valuable insights into their electronic structure and geometry. redalyc.org
The effective magnetic moment (μ_eff) is a key parameter derived from magnetic susceptibility measurements. researchgate.net It is often calculated using the spin-only formula:
μ_s.o. = √[n(n+2)] Bohr Magnetons (B.M.)
where 'n' is the number of unpaired electrons. researchgate.net By comparing the experimentally determined μ_eff with the theoretical spin-only value, one can deduce the number of unpaired electrons. This information, in turn, helps in determining the oxidation state of the metal, its coordination number, and whether the complex is high-spin or low-spin. fizika.siresearchgate.net
For example, octahedral Ni(II) (d⁸) complexes are expected to have two unpaired electrons, leading to a spin-only magnetic moment of 2.83 B.M. redalyc.org Experimental values for Ni(II) complexes with thiourea-type ligands are typically in the range of 2.9-3.3 B.M., which is consistent with an octahedral geometry. fizika.siresearchgate.net The slight deviation from the spin-only value can be attributed to orbital contributions to the magnetic moment.
Cobalt(II) (d⁷) complexes can exist in both octahedral and tetrahedral geometries. High-spin octahedral Co(II) complexes have three unpaired electrons and μ_eff values in the range of 4.3-5.2 B.M. researchgate.net In contrast, tetrahedral Co(II) complexes also have three unpaired electrons, but their magnetic moments are generally in the range of 4.4-4.8 B.M. ias.ac.in The similar ranges can sometimes make definitive assignments based on magnetic moments alone challenging, requiring corroboration with spectroscopic data.
The table below presents typical effective magnetic moments for some paramagnetic transition metal complexes with thiourea and its derivatives.
| Complex Ion | dⁿ Configuration | Geometry | Number of Unpaired Electrons (n) | Spin-Only μ_s.o. (B.M.) | Observed μ_eff (B.M.) |
|---|---|---|---|---|---|
| Mn(II) | d⁵ | Octahedral (High-Spin) | 5 | 5.92 | ~5.7 - 6.1 |
| Fe(II) | d⁶ | Octahedral (High-Spin) | 4 | 4.90 | ~5.1 - 5.7 |
| Co(II) | d⁷ | Octahedral (High-Spin) | 3 | 3.87 | ~4.3 - 5.2 |
| Co(II) | d⁷ | Tetrahedral | 3 | 3.87 | ~4.4 - 4.8 |
| Ni(II) | d⁸ | Octahedral | 2 | 2.83 | ~2.9 - 3.3 |
| Cu(II) | d⁹ | Distorted Octahedral | 1 | 1.73 | ~1.7 - 2.2 |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Pathways Involving Methylthiourea Monohydroiodide and its Derivatives
Role as Catalysts or Catalyst Precursors
Thiourea (B124793) derivatives are recognized for their utility as organocatalysts, primarily functioning through hydrogen bonding to activate substrates. In the case of this compound, which is an S-alkylisothiouronium salt, the cationic nature of the molecule suggests a different catalytic role. Isothiouronium salts are known to act as precursors for the in-situ generation of thiols or as phase-transfer catalysts.
The catalytic activity of S-alkylisothiouronium salts often involves the transfer of the alkyl group or the delivery of the thiourea moiety to a substrate. For instance, they can be employed in the synthesis of guanidines by reacting with amines. In such reactions, the isothiouronium salt serves as an electrophilic source of a protected guanidino group. The reaction mechanism typically involves the nucleophilic attack of an amine on the electrophilic carbon of the isothiouronium cation, followed by the elimination of a thiol.
Potential Catalytic Cycle:
Substrate Activation: The cationic isothiouronium moiety could interact with and activate an anionic or electron-rich substrate.
Group Transfer: The methylthio group or the entire thiourea unit could be transferred to the substrate.
Catalyst Regeneration: Subsequent reaction steps would lead to the regeneration of the this compound or a derivative thereof.
It is important to note that these are postulated pathways based on the known reactivity of similar isothiouronium salts.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for elucidating any reaction mechanism. For reactions involving this compound, potential intermediates could include:
Adducts with Substrates: Covalent or non-covalent adducts formed between the isothiouronium cation and the substrate.
Thiolate Species: If the reaction involves the cleavage of the S-methyl bond, a methylthiolate intermediate could be formed.
Guanidinylated Intermediates: In reactions with amines, a guanidinylated intermediate would be a key species.
Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential for the isolation and characterization of such intermediates. However, specific studies identifying and characterizing intermediates in reactions catalyzed by this compound are scarce.
Proton Transfer Mechanisms and Dynamics
Proton transfer is a fundamental process in many chemical reactions. For this compound, both intramolecular and intermolecular proton transfer events could be significant.
Intra- and Intermolecular Proton Transfer Events
The this compound cation possesses N-H protons that can participate in hydrogen bonding and proton transfer.
Intermolecular Proton Transfer: In the presence of a base, a proton can be abstracted from one of the nitrogen atoms. This process is crucial in reactions where the deprotonated form of the isothiouronium salt is the active nucleophile or catalyst. The pKa of the N-H protons would be a key parameter governing the ease of this process.
Intramolecular Proton Transfer: Tautomerism in the isothiouronium cation could involve the transfer of a proton between the two nitrogen atoms. The relative stability of the resulting tautomers would influence the equilibrium position.
The dynamics of these proton transfer events can be studied using techniques like temperature-jump spectroscopy and NMR spectroscopy.
Computational Modeling of Proton Transfer Dynamics
Computational chemistry offers powerful tools to investigate the dynamics of proton transfer at a molecular level. Methods such as density functional theory (DFT) and ab initio molecular dynamics (AIMD) can be employed to:
Calculate Proton Affinities: Determine the most likely sites of protonation and deprotonation.
Map Potential Energy Surfaces: Identify the transition states and energy barriers for proton transfer reactions.
Simulate Proton Dynamics: Model the movement of protons over time, providing insights into the mechanism and kinetics of proton transfer.
While general computational studies on proton transfer in thiourea and its derivatives exist, specific modeling of the proton transfer dynamics in this compound is not widely reported. Such studies would be invaluable in understanding its reactivity.
Isomerization and Molecular Rearrangement Investigations
Isomerization and molecular rearrangements can lead to the formation of different structural isomers with distinct chemical properties. For this compound, potential isomerization processes include:
Cis-Trans Isomerism: Around the C=N double bond of the isothiourea core. The energy barrier for this isomerization would determine the conformational flexibility of the cation.
Tautomerization: As mentioned earlier, proton transfer between the nitrogen atoms would lead to tautomeric isomers.
Molecular rearrangements involving the migration of the methyl group from the sulfur atom to a nitrogen atom could also be envisaged, potentially leading to the formation of an N-methylthiourea derivative. Such rearrangements are often thermally or photochemically induced and may proceed through cyclic transition states. However, specific experimental or computational studies on the isomerization and molecular rearrangement of this compound are not readily found in the scientific literature.
Materials Science Applications: Non Biological Scope
Methylthiourea monohydroiodide and its constituent moieties are emerging as compounds of interest in various non-biological materials science applications. The unique chemical properties imparted by the methylthiourea cation and the iodide anion, including their ability to coordinate with metals, participate in hydrogen bonding, and adsorb onto surfaces, make them valuable in the design of new material architectures and for surface modification technologies.
Future Research Avenues and Emerging Trends
Synergistic Integration of Computational and Experimental Methodologies
The future investigation of methylthiourea monohydroiodide is poised to benefit significantly from the synergistic integration of computational modeling and experimental validation. This dual approach allows for a deeper understanding of the compound's properties and accelerates the discovery of its potential applications. Rational strategies that combine these methodologies can fast-track the design and property prediction of new materials. rsc.org
Computational techniques, particularly Density Functional Theory (DFT), are central to this integrated approach. rsc.orgsemanticscholar.org DFT calculations can be employed to optimize the geometry of this compound and to predict its bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography for validation. semanticscholar.org Furthermore, computational tools can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insights into its reactivity and potential for use in electronic applications. semanticscholar.org Molecular docking simulations represent another powerful computational tool, allowing researchers to predict and analyze the interaction of this compound and its derivatives with biological macromolecules, which is a crucial step in designing new therapeutic agents. nih.govresearchgate.netundip.ac.id
Experimental work will continue to provide the tangible data necessary to ground and refine theoretical models. The synthesis of new derivatives, followed by comprehensive characterization, remains the cornerstone of this research. nih.gov By comparing experimental outcomes with computational predictions, researchers can refine their theoretical models, leading to a more accurate and predictive understanding of the structure-property relationships in this compound and related compounds.
Exploration of Novel this compound Derivatives and Analogues
The exploration of novel derivatives and analogues of this compound opens up a vast chemical space for the discovery of compounds with tailored properties. The synthesis of new molecules based on the methylthiourea scaffold is a key area for future research, with the potential to yield compounds with enhanced biological activity or novel material characteristics. semanticscholar.org
Synthetic strategies can be designed to modify the core structure of this compound in various ways. For instance, introducing different substituent groups on the methyl or thiourea (B124793) moieties can systematically alter the steric and electronic properties of the molecule. These modifications can influence factors such as solubility, crystal packing, and interaction with biological targets. The development of one-pot synthetic approaches could provide an efficient pathway to a diverse library of these new compounds. nih.gov By creating a range of derivatives, researchers can conduct structure-activity relationship (SAR) studies to identify the key molecular features responsible for desired properties, guiding the design of more potent and selective compounds. nih.gov
Development of Advanced Characterization Techniques for Solid-State Properties
The solid-state properties of a pharmaceutical or material compound are critical as they influence its stability, solubility, and bioavailability. Future research will increasingly rely on a suite of advanced characterization techniques to thoroughly understand the solid-state nature of this compound and its derivatives. researchgate.netformulationbio.com While traditional methods provide valuable information, emerging and refined techniques offer deeper insights into crystal structure, morphology, and thermal behavior. wikipedia.org
A comprehensive characterization often requires data from multiple analytical techniques to build a complete picture of the material's properties. researchgate.net The selection of techniques depends on the specific information required, from identifying crystalline forms to understanding intermolecular interactions. formulationbio.com
Below is a table summarizing key solid-state characterization techniques and their applications:
| Detection Technique | Method | Application in Solid-State Characterization |
| Crystallography | X-ray Powder Diffraction (XRPD), Single Crystal X-ray Diffraction (SCXRD) | Identification of crystalline forms (polymorphs), analysis of crystal structure, and determination of molecular packing. formulationbio.comwikipedia.org |
| Spectroscopy | Solid-State NMR (ssNMR), Infrared (IR) Spectroscopy, Raman Spectroscopy | Assisting in crystal form identification, characterizing local molecular structures and environments, and studying intermolecular bonding. formulationbio.comwikipedia.org |
| Thermal Analysis | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Characterization of thermal properties such as melting point, phase transitions, and thermal stability. |
| Microscopy | Scanning Electron Microscopy (SEM) | Morphological characterization of solid particles and assisting in crystal form identification. formulationbio.com |
| Sorption Analysis | Dynamic Vapor Sorption (DVS) | Characterizing the hygroscopicity of the solid and its stability under different humidity conditions. |
Future trends will likely involve the increased use of non-destructive techniques like Raman spectroscopy, which can analyze samples in various states and provides complementary information to IR spectroscopy. The integration of data from these advanced methods will be crucial for selecting the optimal solid form of this compound for any given application.
Rational Design and Synthesis of Methylthiourea-Based Functional Materials
The principles of rational design, often guided by computational modeling, are being increasingly applied to the synthesis of novel functional materials. nih.gov this compound can serve as a versatile building block for the creation of such materials, including polymers and coordination complexes, with specific, predetermined properties. rsc.org
In the field of materials science, thiourea-based compounds are being investigated for a range of applications. For example, polythioureas are being explored as advanced dielectrics for high energy density capacitors. rsc.org A rational design process for such materials would involve:
Computational Screening: Using DFT and other modeling techniques to predict the dielectric properties of various hypothetical polythiourea structures derived from methylthiourea. rsc.org
Targeted Synthesis: Synthesizing the most promising candidates identified through computational screening.
Property Characterization: Fabricating the materials (e.g., as films) and experimentally measuring their dielectric constant and breakdown strength to validate the computational predictions. rsc.org
Similarly, the ligand properties of methylthiourea can be exploited in the design of catalysts. Water-soluble thiourea ligands have been successfully used to create recoverable palladium catalysts for green chemistry applications, such as Suzuki-Miyaura reactions. organic-chemistry.org The rational design of such catalysts involves modifying the thiourea ligand to enhance catalyst activity, stability, and recyclability. organic-chemistry.org By applying these rational design principles, future research can systematically develop methylthiourea-based materials tailored for specific functions in electronics, catalysis, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
